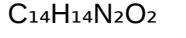
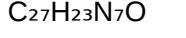
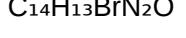
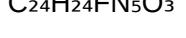
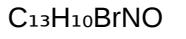


A Comparative Guide to Benzamide Derivatives: From Chemical Scaffolds to Biological Activities

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4-amino-N-(4-methoxyphenyl)benzamide
Cat. No.:	B113204






[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The benzamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents. This guide provides a comparative analysis of **4-amino-N-(4-methoxyphenyl)benzamide** and other benzamide derivatives, highlighting their diverse biological activities. While direct experimental data for **4-amino-N-(4-methoxyphenyl)benzamide**'s biological activity is not extensively documented in publicly available literature, its structural features provide a valuable reference point for understanding the structure-activity relationships within the broader benzamide class. This report will compare its physicochemical properties with those of benzamide derivatives that have demonstrated significant activity as DNA methyltransferase (DNMT) inhibitors, antiviral agents, anticancer therapeutics, and antimicrobial compounds.

Physicochemical Properties of 4-amino-N-(4-methoxyphenyl)benzamide and Selected Derivatives

A molecule's physicochemical properties are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The following table outlines these properties for our reference compound and other biologically active benzamide derivatives.

Compound	Structure	Molecular Formula	Molecular Weight (g/mol)	XLogP3	Topological Polar Surface Area (Å ²)
4-amino-N-(4-methoxyphenyl)benzamide		C ₁₄ H ₁₄ N ₂ O ₂	242.27[1]	1.9[1]	64.4[1]
SGI-1027 (DNMT Inhibitor)		C ₂₇ H ₂₃ N ₇ O	461.52	4.5	114.1
3-amino-N-(4-bromophenyl)-4-methoxybenzamide (Antiviral)		C ₁₄ H ₁₃ BrN ₂ O ₂	321.17 ²	3.4	75.5
F8 (Anticancer)		C ₂₄ H ₂₄ FN ₅ O ₃	449.48	3.8	108.9
N-(4-bromophenyl)benzamide (Antimicrobial)		C ₁₃ H ₁₀ BrNO	276.13	3.5	29.1

Comparative Biological Activities of Benzamide Derivatives

The versatility of the benzamide scaffold is evident in the wide range of biological targets it can be engineered to interact with. The following table summarizes the activities of several classes of benzamide derivatives. It is important to note that no specific biological activity data for **4-amino-N-(4-methoxyphenyl)benzamide** was identified in the reviewed literature.

Class of Benzamide Derivative	Example Compound	Biological Activity	Target	Quantitative Data
DNMT Inhibitor	SGI-1027	Inhibition of DNA methylation	DNMT1, DNMT3A, DNMT3B	hDNMT1 IC ₅₀ : 10 μM, hDNMT3A EC ₅₀ : 0.9 μM[2]
Antiviral Agent	3-amino-N-(4-bromophenyl)-4-methoxybenzamide	Inhibition of viral replication	Enterovirus 71	IC ₅₀ : 5.7 - 12 μM[3]
Anticancer Agent	F8	Cytotoxicity against cancer cells	Undifferentiated gastric cancer cells	HGC-27 IC ₅₀ : 0.26 μM[4][5]
Antimicrobial Agent	N-(4-bromophenyl)benzamide	Inhibition of bacterial growth	Gram-positive and Gram-negative bacteria	E. coli MIC: 3.12 μg/mL, B. subtilis MIC: 6.25 μg/mL[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key biological assays cited in this guide.

DNA Methyltransferase (DNMT) Inhibition Assay (Colorimetric)

This assay quantifies the activity of DNMT enzymes.

Principle: DNMT enzymes transfer a methyl group from a donor to a DNA substrate coated on a microplate well. The methylated DNA is then detected using a specific antibody and a colorimetric readout.

Procedure:

- Reaction Setup: In a 96-well plate, add the DNMT assay buffer, the methyl group donor (S-adenosyl-L-methionine), the purified DNMT1 enzyme, and the test compound at various concentrations.[7]
- Methylation Reaction: Incubate the plate at 37°C for 60-90 minutes to allow the methylation reaction to occur.[7][8]
- Washing: Wash the wells to remove unreacted components.[7]
- Antibody Incubation: Add a capture antibody specific for methylated DNA and incubate at room temperature for 60 minutes.[7][8]
- Secondary Antibody and Detection: After another wash step, add a secondary antibody conjugated to an enzyme. Following incubation and a final wash, add a developing solution that produces a colorimetric signal.[7][8]
- Data Acquisition: Measure the absorbance at 450 nm using a microplate reader. The degree of inhibition is calculated relative to the untreated control.[7][8]

Antiviral Activity Assay (Plaque Reduction Assay)

This assay determines the concentration of an antiviral compound that inhibits the formation of viral plaques.

Principle: A confluent monolayer of host cells is infected with a known amount of virus in the presence of the test compound. The ability of the compound to inhibit viral replication is quantified by the reduction in the number of plaques (zones of cell death) formed.

Procedure:

- Cell Seeding: Seed host cells (e.g., Vero cells) in a multi-well plate and incubate until a confluent monolayer is formed.[9]
- Compound and Virus Addition: Treat the cells with various concentrations of the benzamide derivative. After a short incubation, infect the cells with Enterovirus 71.[10]
- Overlay and Incubation: After an adsorption period, remove the virus-containing medium and add an overlay medium (e.g., containing carboxymethyl cellulose) to restrict viral spread to

adjacent cells. Incubate the plates for several days to allow for plaque formation.[11]

- Plaque Visualization: Fix the cells and stain with a dye (e.g., crystal violet) that stains living cells. Plaques will appear as clear zones where cells have been lysed by the virus.[10]
- Data Analysis: Count the number of plaques in each well. The IC_{50} value is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the metabolic activity of cells and, by inference, their viability and proliferation.

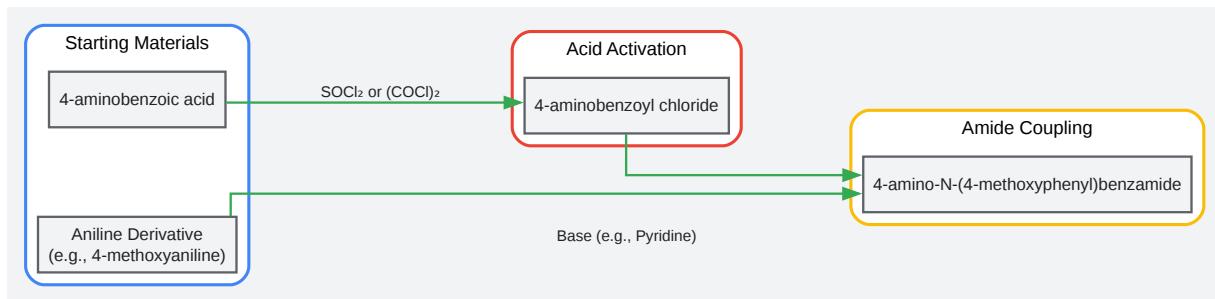
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

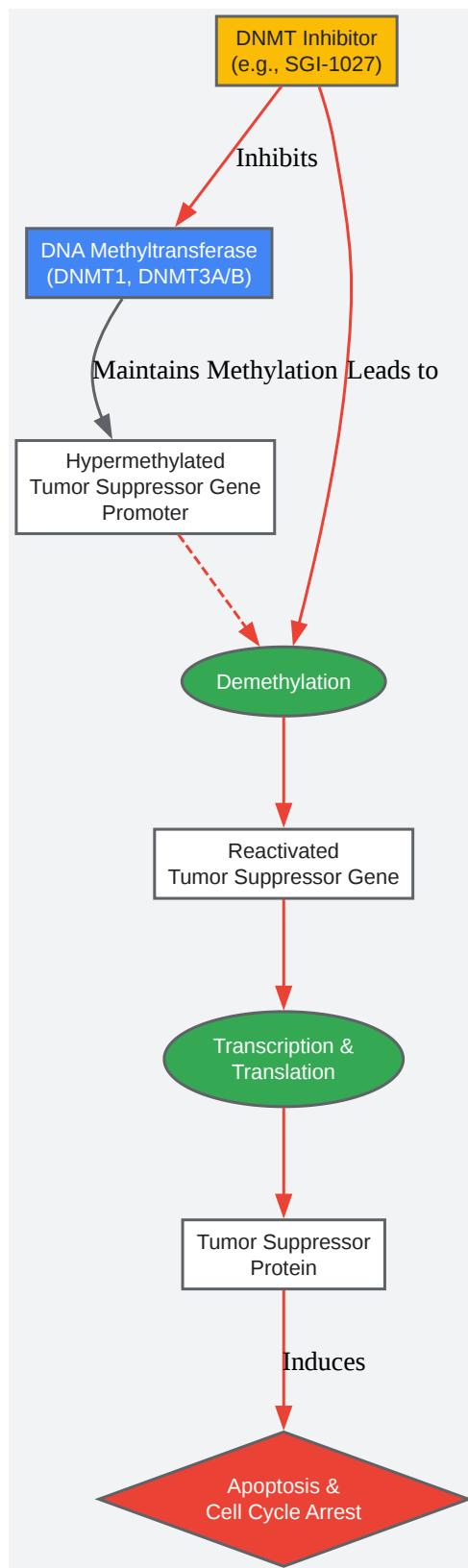
Procedure:

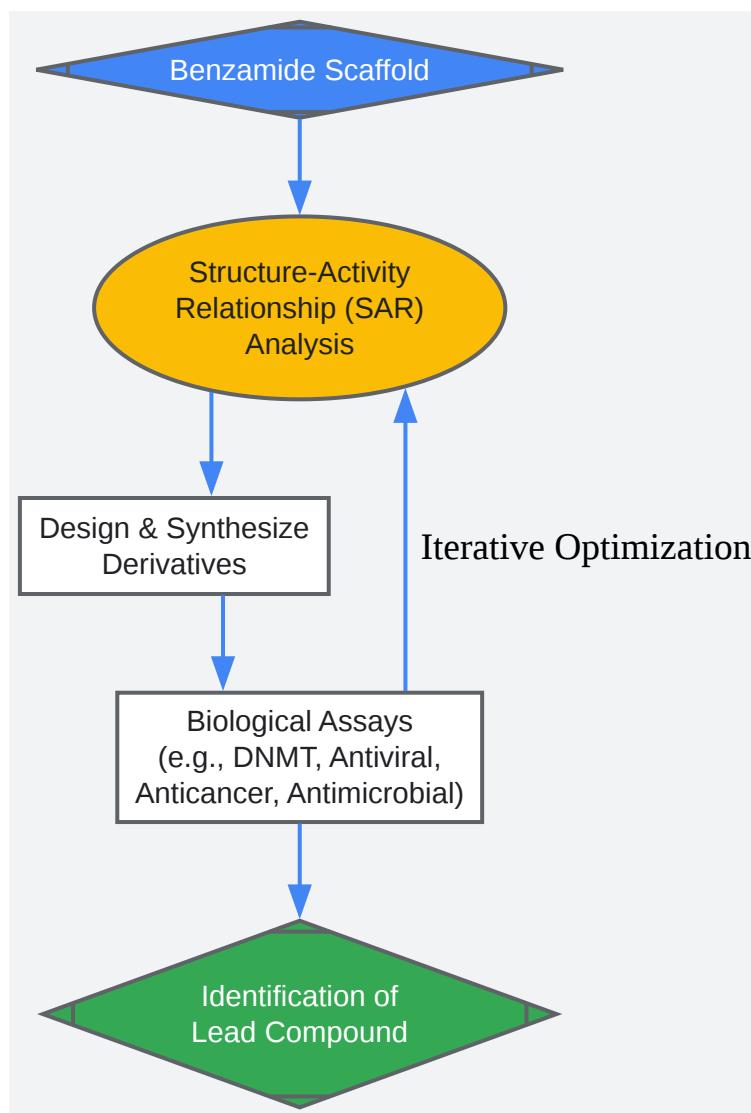
- Cell Seeding: Plate cancer cells (e.g., HGC-27) in a 96-well plate and allow them to adhere overnight.
- Compound Treatment: Expose the cells to various concentrations of the benzamide derivative for a specified period (e.g., 72 hours).[4]
- MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to metabolize the MTT into formazan crystals.
- Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
- Data Analysis: The IC_{50} value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a microorganism.


Principle: The test compound is serially diluted in a liquid growth medium in a 96-well plate, and a standardized inoculum of the target microorganism is added. The MIC is the lowest concentration of the compound that prevents visible growth of the microbe.


Procedure:


- Preparation of Compound Dilutions: Serially dilute the benzamide derivative in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well plate.[12]
- Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., *E. coli* or *S. aureus*) corresponding to a 0.5 McFarland standard.[12]
- Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.[12]
- Incubation: Incubate the plate at 37°C for 18-24 hours.[12]
- MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[12]

Visualizing Synthesis and Mechanisms

To further elucidate the relationships between these compounds and their biological functions, the following diagrams illustrate a general synthesis pathway, a key signaling pathway, and a conceptual workflow.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-amino-N-(4-methoxyphenyl)benzamide | C14H14N2O2 | CID 790565 - PubChem
[pubchem.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of o-aminobenzamide salt derivatives for improving water solubility and anti-undifferentiated gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of o-aminobenzamide salt derivatives for improving water solubility and anti-undifferentiated gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nanobioletters.com [nanobioletters.com]
- 7. benchchem.com [benchchem.com]
- 8. DNMT1 Inhibitor Screening Assay Kit (ab113465) is not available | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of Enterovirus 71 (EV-71) Infections by a Novel Antiviral Peptide Derived from EV-71 Capsid Protein VP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods in Screening Antiviral Drugs Against Enterovirus 71 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [A Comparative Guide to Benzamide Derivatives: From Chemical Scaffolds to Biological Activities]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b113204#comparing-4-amino-n-4-methoxyphenyl-benzamide-with-other-benzamide-derivatives>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com